molecular formula C7H14N2 B13485730 {1-Azaspiro[3.3]heptan-6-yl}methanamine

{1-Azaspiro[3.3]heptan-6-yl}methanamine

Cat. No.: B13485730
M. Wt: 126.20 g/mol
InChI Key: UBHGYVIAZFSOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-Azaspiro[3.3]heptan-6-yl}methanamine is a spirocyclic amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with an amine group attached to the six-membered ring. The spirocyclic structure imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Azaspiro[3.3]heptan-6-yl}methanamine typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO) to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield the desired amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of scalable reagents and conditions, such as the reduction of β-lactam rings with alane, ensures efficient production. Additionally, the use of lithiation/electrophilic trapping sequences allows for the diversification of the azetidine ring, enabling the production of various analogues .

Chemical Reactions Analysis

Types of Reactions

{1-Azaspiro[3.3]heptan-6-yl}methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogues of this compound.

Scientific Research Applications

{1-Azaspiro[3.3]heptan-6-yl}methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {1-Azaspiro[3.3]heptan-6-yl}methanamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the activity of other bioactive compounds, such as piperidine. This mimicry enables the compound to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-azaspiro[3.3]heptan-6-ylmethanamine

InChI

InChI=1S/C7H14N2/c8-5-6-3-7(4-6)1-2-9-7/h6,9H,1-5,8H2

InChI Key

UBHGYVIAZFSOSM-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)CN

Origin of Product

United States

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